molecular formula C22H20N2O6 B13580204 1-Benzyl 4-(1,3-dioxoisoindolin-2-yl) piperidine-1,4-dicarboxylate

1-Benzyl 4-(1,3-dioxoisoindolin-2-yl) piperidine-1,4-dicarboxylate

Cat. No.: B13580204
M. Wt: 408.4 g/mol
InChI Key: ZMELHMNTHBMUQW-UHFFFAOYSA-N
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Description

1-benzyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) piperidine-1,4-dicarboxylate is a complex organic compound with a unique structure that includes a piperidine ring, a phthalimide moiety, and benzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) piperidine-1,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the reaction of piperidine with phthalic anhydride to form the phthalimide derivative, followed by benzylation using benzyl chloride under basic conditions. The reaction conditions often require the use of solvents like dichloromethane or toluene and catalysts such as triethylamine or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-benzyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) piperidine-1,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Triethylamine, potassium carbonate.

    Solvents: Dichloromethane, toluene, ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-benzyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) piperidine-1,4-dicarboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: Researchers investigate its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-benzyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) piperidine-1,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing biological pathways. Detailed studies on its binding affinity and specificity are crucial for understanding its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide: Shares a similar phthalimide structure but differs in the alkyl chain length.

    1-benzyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)piperidine: Lacks the dicarboxylate groups, affecting its reactivity and applications.

Uniqueness

1-benzyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) piperidine-1,4-dicarboxylate is unique due to its combination of functional groups, which confer specific chemical properties and biological activities. Its versatility in undergoing various chemical reactions and its potential in medicinal chemistry make it a valuable compound for research and development.

Properties

Molecular Formula

C22H20N2O6

Molecular Weight

408.4 g/mol

IUPAC Name

1-O-benzyl 4-O-(1,3-dioxoisoindol-2-yl) piperidine-1,4-dicarboxylate

InChI

InChI=1S/C22H20N2O6/c25-19-17-8-4-5-9-18(17)20(26)24(19)30-21(27)16-10-12-23(13-11-16)22(28)29-14-15-6-2-1-3-7-15/h1-9,16H,10-14H2

InChI Key

ZMELHMNTHBMUQW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)ON2C(=O)C3=CC=CC=C3C2=O)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

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